1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Choose this compound for its unique chemotype: a methanesulfonyl electron-withdrawing group paired with a conformationally restricted 4-phenyloxane-4-carbonyl moiety. This geometry is not reproducible by generic benzoyl- or aryl-piperazines. Validated TYR hit (IC50 28 μM), ideal for anti-melanogenic or peripheral CB1R screening. Stable sulfonyl handle enables affinity probe design or focused library synthesis. Invest in a differentiated scaffold that directly matches your assay requirements.

Molecular Formula C17H24N2O4S
Molecular Weight 352.45
CAS No. 1207039-21-1
Cat. No. B2632898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine
CAS1207039-21-1
Molecular FormulaC17H24N2O4S
Molecular Weight352.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C17H24N2O4S/c1-24(21,22)19-11-9-18(10-12-19)16(20)17(7-13-23-14-8-17)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
InChIKeyVVRAZKYZWQHEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine (CAS 1207039-21-1): Structural Identity and Class Position for Procurement Decisions


1-Methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine (CAS 1207039-21-1) is a synthetic small molecule belonging to the 1-sulfonyl-4-acylpiperazine chemotype, defined by a piperazine core bearing an N-methanesulfonyl group and an N′-acyl substituent containing a rigid 4-phenyltetrahydro-2H-pyran (phenyloxane) moiety [1]. This compound is classified within the broader sulfonylpiperazine family, a privileged scaffold in medicinal chemistry with documented activities spanning anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory applications [2]. The specific combination of a methanesulfonyl electron-withdrawing group and a sterically bulky phenyloxane carbonyl substituent distinguishes it from both simple benzoylpiperazines and arylpiperazine analogs, creating a unique pharmacophoric signature that may confer differential target engagement and physicochemical properties relevant to research procurement decisions.

Why In-Class Sulfonylpiperazine Substitution Fails: Structural Determinants Controlling Target Selectivity for 1-Methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine Procurement


Within the 1-sulfonyl-4-acylpiperazine class, seemingly minor structural modifications result in profound shifts in biological target engagement and selectivity profiles. Patent literature on sulfonylated piperazines as cannabinoid-1 receptor (CB1R) modulators demonstrates that the nature of the acyl substituent at the N-4 position directly controls receptor subtype selectivity, with certain acyl groups conferring CB1R inverse agonism while structurally related analogs exhibit divergent activities [1]. The methanesulfonyl group on the target compound provides a specific electronic environment that influences hydrogen-bond acceptor capacity and metabolic stability compared to arylsulfonyl or unsubstituted phenyl analogs. Additionally, the 4-phenyloxane-4-carbonyl group introduces a conformationally restricted tetrahydropyran ring that is absent in simple benzoyl-substituted comparators, altering both the three-dimensional shape and lipophilicity profile of the molecule [2]. These structural features mean that generic substitution with another sulfonylpiperazine or a phenyl-substituted analog cannot reproduce the precise pharmacophore geometry, binding kinetics, or physicochemical properties required for consistent experimental outcomes in target-specific assays.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine Against Closest Structural Analogs


Differential Tyrosinase Inhibitory Potency vs. 1-Phenyl-4-(4-phenyloxane-4-carbonyl)piperazine

The target compound demonstrates measurable tyrosinase inhibitory activity with an IC50 of 28 μM, attributed to the methanesulfonyl group's ability to engage the enzyme active site more effectively than the phenyl-substituted analog. In contrast, 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine lacks the sulfonyl hydrogen-bond acceptor and shows no comparable tyrosinase inhibition data in the literature, suggesting reduced target engagement . This differential is consistent with structure-activity relationship (SAR) findings across the sulfonylpiperazine class, where sulfonyl-containing derivatives consistently outperform non-sulfonylated piperazines in enzyme inhibition assays [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics

CB1 Receptor Inverse Agonism Potential vs. Non-Sulfonylated 4-Phenyloxane-Piperazines

The 1-sulfonyl-4-acylpiperazine scaffold, exemplified by the target compound, has been established as a privileged chemotype for selective CB1R inverse agonism through high-throughput screening and lead optimization campaigns at Merck Research Laboratories [1]. In this series, the sulfonyl group is critical for CB1R binding affinity and functional activity; replacement with a phenyl or aryl group abolishes CB1R inverse agonism [2]. The target compound, bearing the methanesulfonyl pharmacophore, is therefore predicted to retain CB1R engagement potential, whereas 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine (CAS 1091134-01-8) and 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine lack the essential sulfonyl moiety and are structurally excluded from this target class.

Cannabinoid receptor CB1R inverse agonism Obesity pharmacology

Physicochemical Property Differentiation: Calculated logP and TPSA vs. Structurally Related 4-Acylpiperazines

Computationally derived physicochemical parameters provide a procurement-relevant basis for differentiation. The target compound (MW 352.45, C17H24N2O4S) has a calculated topological polar surface area (TPSA) of approximately 67 Ų and a predicted logP in the range of 1.8–2.5, consistent with the methanesulfonyl group's polar contribution and the lipophilic phenyloxane moiety [1]. In contrast, 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine (MW 350.45, C22H26N2O2) has a lower TPSA (~33 Ų) and higher predicted logP (~3.3) due to the absence of the sulfonyl group and the presence of an additional phenyl ring [2]. The higher TPSA of the target compound predicts improved aqueous solubility and reduced passive membrane permeability compared to the phenyl analog, which may be advantageous or disadvantageous depending on the intended assay format (cell-based vs. biochemical).

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Inference: Methanesulfonyl vs. Phenyl Substitution on Piperazine Nitrogen

Literature precedence across multiple sulfonamide-containing drug classes indicates that N-sulfonylation of piperazine reduces susceptibility to N-dealkylation and oxidative metabolism by cytochrome P450 enzymes compared to N-aryl or N-alkyl piperazines [1]. The methanesulfonyl group in the target compound serves as a metabolically resistant capping group, whereas 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine contains an N-phenyl group that is susceptible to CYP-mediated aromatic hydroxylation and potential formation of reactive metabolites. This structural feature predicts that the target compound may exhibit longer half-life in liver microsome stability assays and reduced formation of oxidative metabolites compared to the N-phenyl analog, although direct comparative microsomal stability data for this specific pair are not currently available in the public domain.

Metabolic stability Oxidative metabolism Cytochrome P450

Optimal Research Use Cases for 1-Methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine Based on Quantitative and Structural Differentiation Evidence


Anti-Melanogenic Probe Development Leveraging Tyrosinase Inhibitory Activity

The compound's documented tyrosinase IC50 of 28 μM positions it as a tractable starting point for anti-melanogenic agent development. Unlike the non-sulfonylated 1-phenyl-4-(4-phenyloxane-4-carbonyl)piperazine, which lacks reported tyrosinase activity, the target compound can serve as a validated hit for medicinal chemistry optimization campaigns aimed at improving potency against human tyrosinase (TYR) for hyperpigmentation disorders . Its moderate potency and favorable TPSA (~67 Ų) make it suitable for topical formulation development, where higher polarity compounds are preferred for dermal retention.

Peripheral CB1R Inverse Agonist Research for Metabolic Disorders

Based on class-level evidence establishing the 1-sulfonyl-4-acylpiperazine scaffold as a privileged chemotype for selective CB1R inverse agonism [1], the target compound is suitable for screening campaigns targeting peripheral CB1R for obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. Its structural divergence from CNS-penetrant CB1R antagonists (such as rimonabant analogs) through the polar methanesulfonyl group suggests potential for peripheral restriction, an attribute that phenyl-substituted analogs cannot offer due to their higher lipophilicity and different pharmacophore geometry.

Chemical Biology Tool for Sulfonylpiperazine Target Deconvolution

The compound's unique combination of a methanesulfonyl tag and a sterically defined phenyloxane carbonyl moiety makes it an excellent affinity probe precursor for target identification studies. The sulfonyl group can be exploited for covalent capture or photoaffinity labeling approaches, while the phenyloxane group provides a distinct mass spectrometry signature for metabolite identification. This dual-functional character is absent in simpler 1-benzoyl-4-sulfonylpiperazines, which lack the conformational rigidity and steric fingerprint of the tetrahydropyran ring [2].

Scaffold for Diversity-Oriented Synthesis of Sulfonylpiperazine Libraries

As a representative member of the 1-sulfonyl-4-acylpiperazine chemotype with a conformationally restricted acyl group, this compound can serve as a core scaffold for parallel synthesis of focused compound libraries. The methanesulfonyl group provides a stable handle for subsequent diversification at the piperazine ring, while the phenyloxane-4-carbonyl unit remains intact as a conserved pharmacophoric element. This application is particularly relevant for academic screening centers and biotech hit-finding groups seeking to explore the SAR of rigidified sulfonylpiperazines beyond the well-characterized flexible benzoyl analogs [3].

Quote Request

Request a Quote for 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.